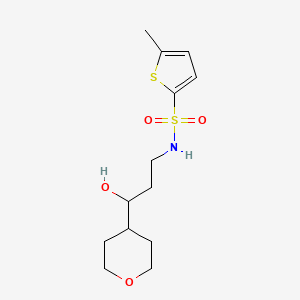![molecular formula C9H17NO2 B2985874 (1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol CAS No. 2174001-33-1](/img/structure/B2985874.png)
(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol” is a chemical compound with the molecular formula C9H17NO . It is also known as (4-Aminobicyclo[2.2.2]octan-1-yl)methanol . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H17NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7,10H2 . This indicates that the compound contains a bicyclic structure with an amino group and a hydroxyl group attached .Chemical Reactions Analysis
The compound may undergo reactions similar to those of other 1,4-diazabicyclo[2.2.2]octane derivatives. For instance, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, resulting from the alkylation of 1,4-diazabicyclo[2.2.2]octane, efficiently react with a variety of nucleophiles in polyethyleneglycol (PEG) or diglyme at high temperatures to give piperazine products .Physical And Chemical Properties Analysis
The compound is a solid, often crystalline or powdery in form, at room temperature . It has a molecular weight of 155.24 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol: exhibits interesting structural features that make it a promising candidate for drug design. Researchers have investigated its potential as a scaffold for developing novel pharmaceutical agents. By modifying its functional groups, scientists can create derivatives with specific biological activities, such as antimalarial or antitrypanosomal properties .
Antiviral Agents
Given the ongoing global health challenges, there’s growing interest in identifying antiviral compounds. Researchers have explored the antiviral potential of (1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol . Its unique bicyclic structure may interact with viral enzymes or receptors, inhibiting viral replication .
Catalysis
The chiral nature of this compound makes it suitable for asymmetric catalysis. Scientists have investigated its use as a catalyst in various reactions, including Diels-Alder reactions and cyclizations. Its rigid framework and stereochemistry contribute to its catalytic efficiency .
Materials Science
(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol: could serve as a building block for novel materials. Researchers have explored its incorporation into polymers, dendrimers, or supramolecular assemblies. Its unique cage-like structure may impart specific properties, such as rigidity or solubility .
Crystal Engineering
Single crystal structure analysis has revealed valuable insights into the arrangement of atoms in this compound. Crystallographers use these data to understand intermolecular interactions, packing motifs, and crystal stability. Such knowledge aids in designing new crystalline materials .
Organic Synthesis
The synthesis of (1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol involves intriguing transformations. Researchers continue to explore efficient synthetic routes, which may involve multicomponent reactions or cascade processes. These efforts contribute to the advancement of synthetic methodologies .
Safety and Hazards
Zukünftige Richtungen
Research into compounds with similar structures, such as 1,4-diazabicyclo[2.2.2]octane and its derivatives, continues to be an active area of study . These compounds have potential applications in the synthesis of biologically active molecules, such as piperazine derivatives , and in the development of new synthetic strategies .
Eigenschaften
IUPAC Name |
[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-5-9-3-1-8(6-11,2-4-9)7-12-9/h11H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOFIKDQBNDIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO2)CO)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2985791.png)
![Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2985792.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2985793.png)
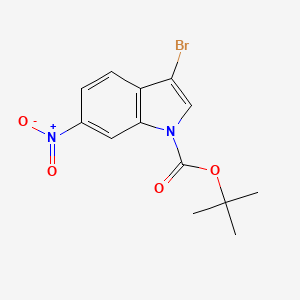
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone](/img/structure/B2985796.png)
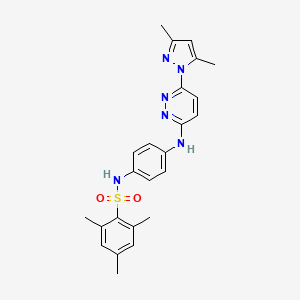
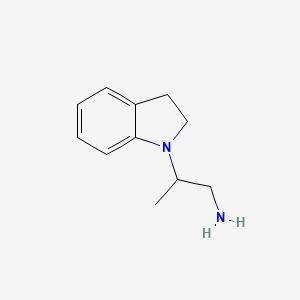
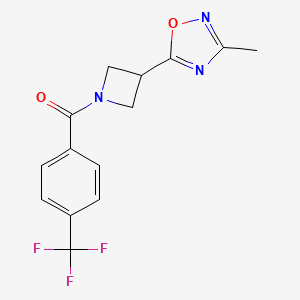
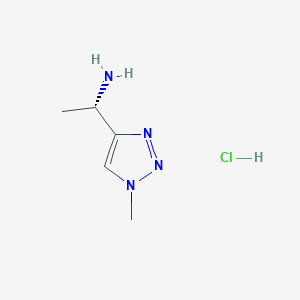
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2985805.png)
![Methyl 5-[1-(4-prop-2-ynylpiperazin-1-yl)ethyl]furan-2-carboxylate](/img/structure/B2985809.png)
![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2985812.png)
![N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2985813.png)
